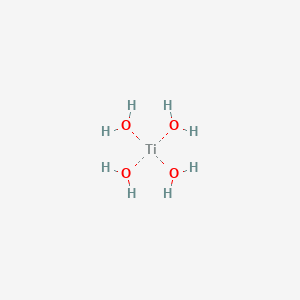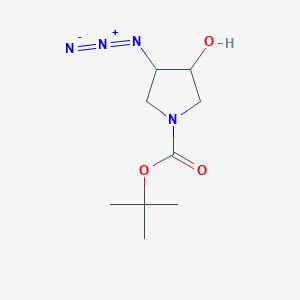
Titanium hydroxide (Ti(OH)4), (T-4)-
描述
Titanium hydroxide, also known as titanic acid, is an inorganic compound with the chemical formula Ti(OH)₄. It consists of titanium in the +4 oxidation state combined with hydroxide ions. This compound is known for its intriguing physical and chemical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
-
Hydrolysis Method: : Titanium hydroxide can be synthesized by hydrolyzing titanium tetrachloride (TiCl₄) with water. The reaction is highly exothermic and produces titanium hydroxide and hydrochloric acid: [ \text{TiCl}_4 + 4\text{H}_2\text{O} \rightarrow \text{Ti(OH)}_4 + 4\text{HCl} ] This method requires careful control of reaction conditions to ensure complete hydrolysis and to manage the heat generated .
-
Water-Soluble Titanium Salts: : Another method involves reacting water-soluble titanium salts, such as titanium sulfate, with a base like sodium hydroxide. This reaction precipitates titanium hydroxide, which can then be filtered, washed, and dried .
-
Hydrothermal Synthesis: : This method involves mixing titanium salts with water under high temperature and pressure conditions. The hydrothermal method allows for better control over the particle size and crystallinity of the resulting titanium hydroxide .
Industrial Production Methods
In industrial settings, the hydrolysis of titanium tetrachloride is the most commonly used method due to its efficiency and scalability. The process involves the controlled addition of water to titanium tetrachloride in large reactors, followed by filtration and drying to obtain the titanium hydroxide powder .
化学反应分析
Types of Reactions
-
Decomposition: : Titanium hydroxide decomposes upon heating to form titanium dioxide (TiO₂) and water: [ \text{Ti(OH)}_4 \rightarrow \text{TiO}_2 + 2\text{H}_2\text{O} ] This reaction is commonly used in the production of titanium dioxide, a widely used white pigment .
-
Acid-Base Reactions: : Titanium hydroxide reacts with acids to form titanium salts and water. For example, with hydrochloric acid, it forms titanium tetrachloride: [ \text{Ti(OH)}_4 + 4\text{HCl} \rightarrow \text{TiCl}_4 + 4\text{H}_2\text{O} ] This reaction is typical of metal hydroxides .
-
Condensation Reactions: : Under hydrothermal conditions, titanium hydroxide can undergo condensation reactions to form various polymorphs of titanium dioxide, such as anatase, rutile, and brookite .
科学研究应用
Titanium hydroxide has a wide range of applications in scientific research and industry:
-
Chemistry: : It serves as an intermediate in the synthesis of other titanium compounds and as a catalyst or catalyst support in various chemical reactions .
-
Biology and Medicine: : Titanium hydroxide is explored for its potential use in biomedical applications, such as drug delivery systems and as a component in biocompatible materials.
-
Environmental Science: : Due to its ability to adsorb heavy metals and organic pollutants, titanium hydroxide is used in water and waste treatment processes.
-
Industrial Applications: : It is used as a mordant in textile dyeing, a pigment in paints and varnishes, and in the production of high refractive index materials .
作用机制
The mechanism of action of titanium hydroxide is primarily based on its chemical reactivity. When it comes into contact with acids or bases, it reacts to form titanates or titanic acid, respectively. Upon heating, it decomposes to produce titanium dioxide and water. These reactions are exploited in various applications, such as pigment production and environmental remediation.
相似化合物的比较
Titanium hydroxide can be compared with other metal hydroxides, such as:
-
Aluminum Hydroxide (Al(OH)₃): : Similar to titanium hydroxide, aluminum hydroxide reacts with acids to form aluminum salts and water. aluminum hydroxide is more commonly used as an antacid and in water purification .
-
Zirconium Hydroxide (Zr(OH)₄): : Zirconium hydroxide shares similar properties with titanium hydroxide and is used in catalysis and as a precursor for zirconium dioxide .
-
Iron Hydroxide (Fe(OH)₃): : Iron hydroxide is another metal hydroxide that reacts with acids to form iron salts. It is widely used in water treatment and as a pigment .
Titanium hydroxide stands out due to its high reactivity, ability to form various polymorphs of titanium dioxide, and its applications in high-tech industries and environmental science .
属性
IUPAC Name |
titanium;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Ti/h4*1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRTJADPPDDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Ti] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O4Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893907 | |
| Record name | Titanium(IV) hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Titanium hydroxide (Ti(OH)4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
20338-08-3 | |
| Record name | Titanium hydroxide (Ti(OH)4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(IV) hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3250433.png)
![2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3250441.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide](/img/structure/B3250470.png)

![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
